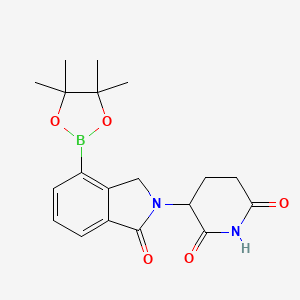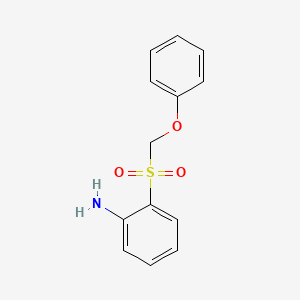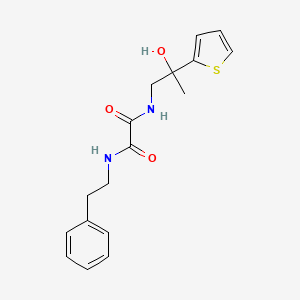![molecular formula C13H11N3O4S B2955463 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide CAS No. 2034603-41-1](/img/structure/B2955463.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is a complex organic compound that finds relevance in various scientific fields. Its molecular structure features a combination of thieno[3,2-d]pyrimidine and furan carboxamide groups, making it of particular interest for its biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It has been identified as a fungicide, suggesting that it likely interacts with proteins or enzymes essential for fungal growth .
Mode of Action
As a fungicide, it may inhibit the activity of key enzymes in fungi, disrupting their growth and proliferation .
Biochemical Pathways
Given its fungicidal activity, it likely interferes with pathways critical to fungal cell wall synthesis or energy production .
Result of Action
The compound exhibits activity as a fungicide, indicating that it effectively controls fungal pathogens in plants . The molecular and cellular effects of its action likely involve disruption of fungal cell structures or metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the carboxamide moiety. Reaction conditions usually require controlled temperatures, specific solvents like DMF (dimethylformamide), and catalysts such as palladium complexes.
Industrial Production Methods
On an industrial scale, the synthesis may involve high-throughput techniques, including automated reactors and in-line monitoring systems to ensure the purity and yield of the compound. The use of green chemistry principles, such as solvent recycling and energy-efficient reactors, is also emphasized to minimize the environmental footprint.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide undergoes various reactions, including:
Oxidation: : Typically using agents like mCPBA (meta-chloroperoxybenzoic acid) to introduce oxygen functionalities.
Reduction: : Utilizing reagents such as lithium aluminium hydride to reduce carbonyl groups.
Substitution: : Commonly involves nucleophilic substitution reactions, especially on the pyrimidine ring.
Common Reagents and Conditions
Reagents such as hydrazine, sodium borohydride, and halogenated compounds are frequently used. Reaction conditions often include refluxing in polar solvents or maintaining low temperatures to prevent decomposition.
Major Products Formed
The reactions can yield a variety of products, including hydroxylated derivatives, deoxy compounds, and substituted thieno[3,2-d]pyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide has wide-ranging applications in scientific research:
Chemistry
Organic Synthesis: : It is used as an intermediate in the synthesis of more complex molecules.
Catalysis: : Its unique structure can act as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit enzymes involved in various biological pathways.
Bioavailability Studies: : Used in studies to understand the absorption and distribution of drugs within the body.
Medicine
Drug Development: : Explored for its therapeutic potential in targeting specific diseases, including cancer and neurological disorders.
Industry
Material Science: : Applied in the development of new materials with specific properties, such as electronic conductivity or photochemical activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide: : Different positioning of the carboxamide group.
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-sulfonamide: : Replacement of the carboxamide with a sulfonamide group.
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide: : Substitution of the furan group with a benzene ring.
Uniqueness
What makes N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide unique is its specific combination of the thieno[3,2-d]pyrimidine and furan carboxamide functionalities, offering distinct chemical reactivity and biological activity that are not present in closely related compounds. This uniqueness allows it to have a broader range of applications and potentially more potent biological effects.
By tackling each aspect of this fascinating compound, we can appreciate the myriad ways it contributes to scientific research and industrial applications. This blend of detailed chemical analysis and practical applications showcases why this compound is such a significant entity in the realm of chemistry and beyond.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-11(8-1-5-20-7-8)14-3-4-16-12(18)10-9(2-6-21-10)15-13(16)19/h1-2,5-7H,3-4H2,(H,14,17)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMFPBJLNDFSKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine](/img/structure/B2955381.png)
![[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2955384.png)

![3-[1-(3-phenoxypropanesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2955386.png)
![N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide](/img/structure/B2955387.png)
![2-(4-Ethoxyphenyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2955389.png)
![N'-(3-chloro-2-methylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2955391.png)
![2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2955393.png)
![2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2955397.png)
![1-(3,4-Dichlorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2955398.png)



![2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide](/img/structure/B2955402.png)
